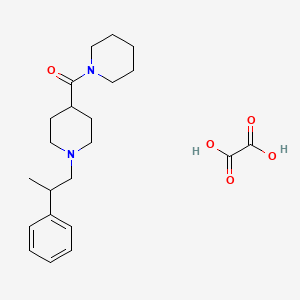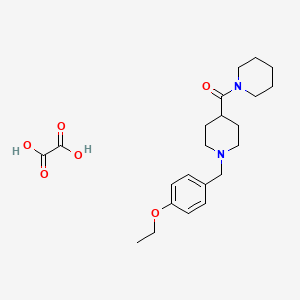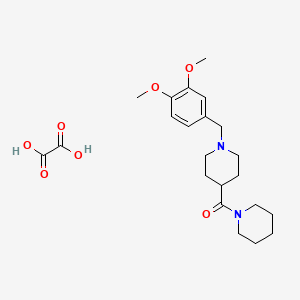
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
説明
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases. The compound was first synthesized in 1973 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, PPAP has been extensively studied for its pharmacological properties and therapeutic potential.
作用機序
The exact mechanism of action of 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is not well understood, but it is thought to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By increasing dopamine levels, this compound may help to alleviate symptoms of depression and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. In addition to increasing dopamine levels, this compound has been shown to increase levels of norepinephrine and serotonin, two other neurotransmitters that play a role in regulating mood and behavior. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is that it is a well-established compound that has been extensively studied in animal models. This makes it a useful tool for researchers who are studying the mechanisms of action of dopamine and other neurotransmitters. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are many potential future directions for research on 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is in developing new drugs that are based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other neurotransmitters and in different disease models. Additionally, there is interest in developing new methods for synthesizing this compound that are more efficient and cost-effective. Overall, this compound is a promising compound that has the potential to lead to new treatments for a variety of diseases.
科学的研究の応用
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been studied for its potential in treating a variety of diseases, including depression, anxiety, and Parkinson's disease. In animal studies, this compound has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. This compound has also been shown to have antioxidant properties, which may make it useful in treating neurodegenerative diseases.
特性
IUPAC Name |
oxalic acid;[1-(3-phenylpropyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.C2H2O4/c23-20(22-14-5-2-6-15-22)19-11-16-21(17-12-19)13-7-10-18-8-3-1-4-9-18;3-1(4)2(5)6/h1,3-4,8-9,19H,2,5-7,10-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVLZJQYDYOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
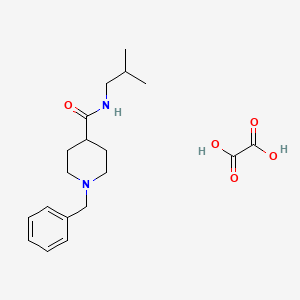
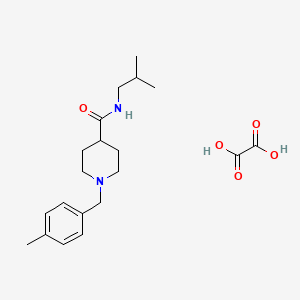
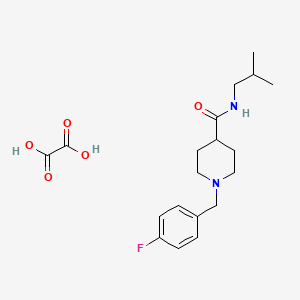
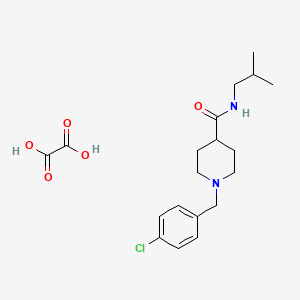
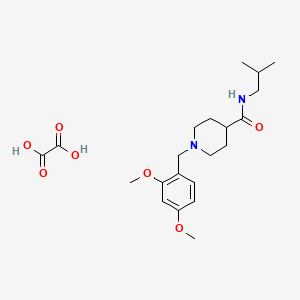
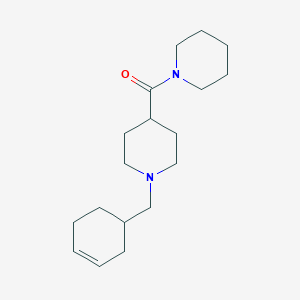
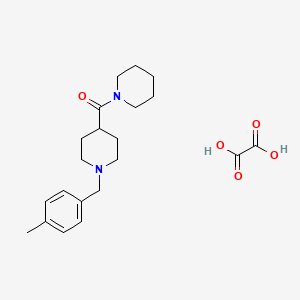
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)
